molecular formula C10H8ClNO B1664122 2-Chloro-1-(1H-indol-3-yl)ethanone CAS No. 28755-03-5

2-Chloro-1-(1H-indol-3-yl)ethanone

Cat. No. B1664122
Key on ui cas rn: 28755-03-5
M. Wt: 193.63 g/mol
InChI Key: LLZQFAXTCYDVTR-UHFFFAOYSA-N
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Patent
US05864045

Procedure details

According to the method of J. Bergman et al. Tet. 29, 971-976 (1973), combine indole (11.7 g, 100 mmol), pyridine (8.1 mL, 100 mmol), and toluene (250 mL). Heat to 55° C. Add dropwise a solution of chloroacetyl chloride (8 mL, 100 mmol) in toluene (10 mL). After 2 hours, cool to ambient temperature. Dilute the reaction mixture with ethyl acetate and extract with water. Dry the organic layer over MgSO4, filter and evaporate in vacuo to give a residue. Recrystallize the residue from ethanol to give the title compound.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:16][CH2:17][C:18]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)=[O:19]

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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